3-Chlorobenzylzinc chloride

Description

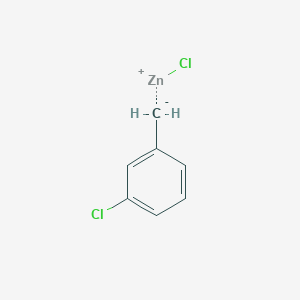

3-Chlorobenzylzinc chloride is an organozinc compound with the probable molecular formula C₇H₆Cl₂Zn (calculated molecular weight: ~218.39 g/mol). It belongs to the class of benzylzinc halides, which are widely employed in organic synthesis for cross-coupling reactions, such as the Negishi coupling, to construct carbon-carbon bonds . The compound features a chlorinated benzyl group (C₆H₄Cl-CH₂-) coordinated to a zinc chloride moiety, rendering it highly reactive and moisture-sensitive.

Properties

IUPAC Name |

1-chloro-3-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUOPRHOUZCMIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399099 | |

| Record name | 3-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-13-8 | |

| Record name | 3-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzylzinc chloride can be synthesized through the reaction of 3-chlorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:

ClC6H4CH2Cl+Zn→ClC6H4CH2ZnCl

Industrial Production Methods: In an industrial setting, the production of 3-chlorobenzylzinc chloride involves similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzylzinc chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.

Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding benzylic alcohols or reduction under specific conditions.

Common Reagents and Conditions:

Negishi Coupling: Typically involves palladium or nickel catalysts, with solvents like THF or dimethylformamide (DMF), and bases such as triethylamine.

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.

Major Products:

Negishi Coupling: Produces a variety of substituted aromatic compounds.

Substitution Reactions: Yields substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chlorobenzylzinc chloride is extensively used in organic synthesis for the construction of complex molecules. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using 3-chlorobenzylzinc chloride can have significant biological activities. For instance, it can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: In the industrial sector, 3-chlorobenzylzinc chloride is used in the production of fine chemicals, polymers, and specialty materials. Its role in cross-coupling reactions makes it a crucial reagent in the manufacture of various organic compounds.

Mechanism of Action

The mechanism of action of 3-chlorobenzylzinc chloride in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step with a palladium or nickel catalyst. This process facilitates the formation of a new carbon-carbon bond, leading to the desired product. The molecular targets are typically organic halides or pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and applications of 3-Chlorobenzylzinc chloride and structurally related compounds, emphasizing differences in functional groups, reactivity, and uses:

Key Comparative Insights:

Functional Group Reactivity :

- 3-Chlorobenzylzinc chloride acts as a nucleophile in cross-coupling reactions due to the zinc-benzyl bond, enabling C–C bond formation .

- 3-Chlorobenzoyl chloride (acid chloride) is electrophilic, reacting with amines/alcohols to form amides/esters .

- 3-Chlorobenzaldehyde undergoes nucleophilic addition or oxidation to 3-chlorobenzoic acid .

Applications: Organozinc compounds like 3-Chlorobenzylzinc chloride are pivotal in pharmaceutical and materials chemistry for constructing complex aryl-alkyl frameworks. Acid chlorides (e.g., 3-Chlorobenzoyl chloride) are precursors to bioactive molecules, as seen in the synthesis of mutual prodrugs for colon cancer . 3-Chlorobenzoic acid serves as a starting material for agrochemicals and polymers .

Handling and Stability: 3-Chlorobenzylzinc chloride and 3-Chlorobenzoyl chloride both require strict moisture exclusion but for different reasons: organozinc reagents decompose upon hydrolysis, while acid chlorides release corrosive HCl . 3-Chlorobenzaldehyde and 3-Chlorobenzoic acid are comparatively stable but still demand standard precautions against oxidation or contamination .

Biological Activity

3-Chlorobenzylzinc chloride (CBZC) is an organozinc compound with significant implications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its role in medicinal chemistry, pharmacological properties, and its applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHClZn

- CAS Number : 312624-13-8

- Linear Formula : ClCHCHZnCl

The compound features a chlorobenzyl group attached to a zinc atom, which confers unique reactivity characteristics that are exploited in various chemical reactions, particularly in cross-coupling reactions.

Synthetic Applications

CBZC is primarily utilized in Negishi coupling reactions, where it acts as a nucleophile. This allows for the construction of carbon-carbon bonds with electrophilic partners, such as aryl halides. The versatility of CBZC in synthesis is highlighted by its ability to form biaryl compounds, which are crucial in many pharmaceutical applications.

Table 1: Comparison of Organobenzylzinc Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chlorobenzylzinc chloride | CHClZn | Chlorine at the meta position affects reactivity |

| 2-Chlorobenzylzinc chloride | CHClZn | Chlorine at the ortho position alters selectivity |

| 4-Chlorobenzylzinc chloride | CHClZn | Chlorine at the para position impacts coupling efficiency |

Biological Activity

While the specific biological activities of 3-chlorobenzylzinc chloride are not extensively documented, organozinc compounds have been studied for their potential pharmacological properties. These compounds may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that organozinc compounds can interact with biological molecules, potentially leading to antimicrobial effects.

- Anti-inflammatory Properties : The ability of these compounds to modulate enzyme activity may contribute to anti-inflammatory effects.

- Enzyme Inhibition : The chlorobenzyl moiety can interact with specific amino acid residues in enzyme binding pockets, which may lead to the development of new enzyme inhibitors for therapeutic purposes.

Case Studies and Research Findings

- Cross-Coupling Reactions :

- Pharmacological Applications :

-

Synthesis of Bioactive Molecules :

- A study highlighted the use of CBZC in synthesizing bioactive molecules that could disrupt protein-protein interactions critical for cellular processes. This approach is valuable for developing drugs targeting these interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.